Spirasine IV
Overview
Description
Spirasine IV is a complex hetisine-type C20-diterpenoid alkaloid. It is characterized by its heptacyclic structure with distinctive nitrogen-carbon and carbon-carbon linkages. This compound is primarily isolated from plants belonging to the Spiraea genus. This compound has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Spirasine IV involves several intricate steps. The A/F/G/C tetracyclic skeleton is constructed using an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition, which exhibits unusual regioselectivity . This is followed by a samarium(II) iodide-mediated free-radical addition to the arene moiety without prior dearomatization . A stereoselective intramolecular aldol reaction further facilitates the formation of the hetisine core, providing a bicyclo[2.2.2]octane ring with a new oxygen substitution pattern .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to the complexity of its synthesis. advancements in synthetic organic chemistry and the development of efficient catalytic systems may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Spirasine IV undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or samarium(II) iodide.
Substitution: Substitution reactions often involve nucleophilic reagents to replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms of the molecule, and substituted analogs with different functional groups .
Scientific Research Applications
Spirasine IV has several scientific research applications:
Mechanism of Action
The mechanism of action of Spirasine IV involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Hetidine: Another hetisine-type C20-diterpenoid alkaloid with a similar heptacyclic structure.
Talassimidine: A hetidine-type C20-diterpenoid alkaloid with comparable biological activities.
Talassamine: Another related compound with a similar structural framework and biological properties.
Uniqueness of Spirasine IV
This compound stands out due to its unique oxygen substitution pattern and the specific regioselectivity of its synthetic route.
Properties
IUPAC Name |
(5R,9S,11S,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-14,16-17H,1,3-9H2,2H3/t11-,12-,13+,14+,16+,17?,18-,19?,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMMISNDMJYNF-YVYAJNEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC34C1C5CC67C3CC(C(=C)C6)C(=O)C7C4N5C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C[C@@H](C(=C)C6)C(=O)[C@@H]7C4N5C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907452 | |
Record name | Hetisan-13-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102386-48-1 | |
Record name | Spirasine IV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102386481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hetisan-13-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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